molecular formula C11H11F3N2O B1462414 1-(2,3,4-Trifluorobenzoyl)piperazine CAS No. 1082394-04-4

1-(2,3,4-Trifluorobenzoyl)piperazine

Cat. No.: B1462414
CAS No.: 1082394-04-4
M. Wt: 244.21 g/mol
InChI Key: FGWLIETYSZNJPF-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorobenzoyl)piperazine is a chemical compound with the molecular formula C11H11F3N2O . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A significant application of piperazine derivatives, including structures related to 1-(2,3,4-Trifluorobenzoyl)piperazine, is in the synthesis of potential antimicrobial agents. Compounds derived from piperazine have been characterized and evaluated for their antimicrobial activities against various bacterial and fungal strains. For instance, novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, highlighting the versatility of piperazine derivatives in developing antimicrobial agents (Jadhav et al., 2017).

Chemical Synthesis and Characterization

Piperazine units are common among various effective drugs, indicating the chemical importance of piperazine derivatives in medicinal chemistry. The synthesis of novel 1,4-disubstituted piperazines and their evaluation for antibacterial activities underline the chemical utility and biological relevance of such compounds. These piperazine derivatives, including those with fluorobenzoyl groups, have been used as antagonist-based HIV-1 entry inhibitors and ligands for neurotransmitter transporters, underscoring their broad therapeutic potentials (Shroff et al., 2022).

Molecular Docking and Antimicrobial Evaluation

Further research into piperazine and triazolo-pyrazine derivatives synthesized in a single-step reaction showed promising antimicrobial activities. Molecular docking studies of these derivatives have identified compounds with superior antimicrobial efficacy, suggesting a methodical approach to enhancing antimicrobial drug design using piperazine-based structures (Patil et al., 2021).

Visible-Light-Driven Synthesis

Advancements in the synthesis of piperazine derivatives involve visible-light-driven protocols, illustrating innovative methods for creating 2-substituted piperazines. These developments signify the role of piperazine structures in enabling efficient synthesis of pharmacologically relevant compounds under mild conditions (Gueret et al., 2020).

Cytotoxicity Against Cancer Cells

Piperazine derivatives have also been explored for their cytotoxic effects on cancer cell lines. Research into novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has demonstrated significant cell growth inhibitory activity across various cancer cell lines, indicating the potential of piperazine compounds in cancer therapy (Yarim et al., 2012).

Future Directions

Piperazine-1,2,3-triazole scaffolds, which could potentially include 1-(2,3,4-Trifluorobenzoyl)piperazine, have been studied for their anticancer and antimicrobial activities . These compounds could serve as valuable lead compounds for further optimization of anticancer and antimicrobial agents .

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 1-(2,3,4-Trifluorobenzoyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to altered cellular responses. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is critical for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic activity of cells, potentially leading to changes in energy production, biosynthesis, and other metabolic processes. Identifying the specific metabolic pathways and enzymes involved is essential for understanding the compound’s role in cellular metabolism .

Properties

IUPAC Name

piperazin-1-yl-(2,3,4-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-8-2-1-7(9(13)10(8)14)11(17)16-5-3-15-4-6-16/h1-2,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWLIETYSZNJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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